9(S)-Pahsa
Overview
Description
9-PAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is found in wild-type and AG4OX mice, as well as humans, and is reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA improves glucose tolerance, stimulates insulin secretion, and has anti-inflammatory effects in mice. 9(S)-PAHSA is the S enantiomer of 9-PAHSA. There are no published reports on the activity of this enantiomer.
Mechanism of Action
- The primary target of 9(S)-HODE is the peroxisome proliferator-activated receptor gamma (PPARγ) in humans . PPARγ is a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.
- 9(S)-HODE affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Biological Activity
9(S)-Pahsa (Palmitic-acid-9-hydroxy-stearic-acid) is a bioactive lipid that has garnered attention for its various biological activities, particularly in metabolic and inflammatory contexts. This article explores the compound’s biological activity, including its effects on glucose metabolism, inflammation, and potential neuroprotective properties, supported by data tables and relevant case studies.
This compound is classified as a branched fatty acid ester of hydroxy fatty acids. Its structure allows it to interact with various biological pathways, influencing metabolic processes and inflammatory responses. Research indicates that this compound is involved in the modulation of glucagon-like peptide-1 (GLP-1) secretion, which plays a critical role in glucose homeostasis .
Effects on Glucose Metabolism
Glucose Tolerance and Insulin Sensitivity
Studies have demonstrated that administration of this compound improves glucose tolerance and insulin sensitivity in animal models. For instance, in db/db mice (a model for type 2 diabetes), treatment with this compound resulted in a significant reduction in blood glucose levels after two weeks of administration. Notably, the area under the glucose excursion curve was decreased, indicating improved glucose handling .
Study | Model | Treatment Duration | Key Findings |
---|---|---|---|
Yore et al., 2014 | db/db mice | 2 weeks | Reduced ambient glycemia; improved glucose tolerance |
Syed et al., 2018 | High-fat diet mice | 4 weeks | Enhanced insulin sensitivity; no change in plasma insulin levels |
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, particularly in models of obesity and insulin resistance. It has been shown to decrease adipose tissue inflammation induced by high-fat diets and reduce cytokine production from activated immune cells .
Mechanisms of Action
The anti-inflammatory action of this compound appears to be mediated through its antagonistic effects on chemokine G protein-coupled receptors (GPCRs), leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .
In Vitro Study | Cytokine Measured | Effect |
---|---|---|
Yore et al., 2014 | TNF-α | Inhibition of expression |
Pflimlin et al., 2018 | IL-6 | Decreased production |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. In models of diabetic conditions, it has been shown to suppress oxidative stress and apoptosis in neuronal cells. For example, S-9-Pahsa demonstrated significant reductions in fasting blood glucose levels and improved cognitive function as assessed by the Morris water maze test .
Case Study: Neuroprotection in Diabetic Mice
In an investigation involving high-fat diet-induced diabetic mice, S-9-Pahsa treatment led to:
- Reduction in fasting blood glucose levels
- Increased insulin sensitivity
- Suppression of apoptosis markers in neuronal tissues
These findings suggest that S-9-Pahsa could be beneficial for managing neurodegenerative processes associated with diabetes .
Summary of Findings
The biological activity of this compound encompasses multiple pathways that contribute to its therapeutic potential:
- Glucose Metabolism : Enhances insulin sensitivity and improves glucose tolerance.
- Anti-Inflammatory Effects : Reduces inflammation in adipose tissue and modulates immune responses.
- Neuroprotection : Protects neuronal cells from oxidative stress and apoptosis.
Properties
IUPAC Name |
(9S)-9-hexadecanoyloxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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